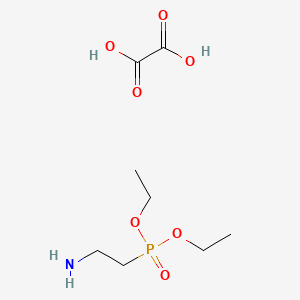![molecular formula C12H27N3 B1349357 1-[2-(Dipropylamino)ethyl]piperazine CAS No. 496808-01-6](/img/structure/B1349357.png)
1-[2-(Dipropylamino)ethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dipropylamino)ethyl)piperazine, also known as 1-DPP, is an organic compound with a molecular formula of C10H21N3. It is a colorless liquid that is soluble in water and has a sweet, pungent odor. 1-DPP is an aromatic compound and is used in the synthesis of various pharmaceuticals and chemicals. It has been used in the development of a wide range of therapeutic agents, including anticonvulsants, antipsychotics, and antidepressants.
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Development
Piperazine, a six-membered nitrogen-containing heterocycle, plays a critical role in the design of various therapeutic drugs due to its significant medicinal potential. This entity is found in a broad spectrum of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have shown a recognizable difference in the medicinal potential of resultant molecules. The exploration of piperazine-based molecules in recent years reflects the entity's broad potential, initially considered to express mainly CNS activity. The flexibility of the piperazine ring as a building block in drug discovery suggests significant impacts on the pharmacokinetic and pharmacodynamic properties of resultant molecules, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).
Antimycobacterial Potential of Piperazine Analogues
Piperazine and its analogues have been identified as vital components in the structural framework of molecules with potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Piperazine-Based Antidepressants: Role and SAR
The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review conducts a critical analysis of piperazine's significance in the development of antidepressants, providing an overview of current developments and SAR studies for piperazine-based therapeutic agents. It discusses the preclinical compounds that could help researchers understand how piperazine influences the design and development of novel antidepressant compounds, highlighting the structural features and optimizations required to enhance the efficacy and potency of these agents (Kumar et al., 2021).
Broad Spectrum of Biological Activities
Piperazines exhibit a wide range of biological activities and are found in many biologically active compounds. Modifications in the piperazine moiety have been shown to achieve high efficacy, better potency, and lesser toxicity. This review focuses on the diverse biological activities related to piperazines and its derivatives, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities, underscoring the significance of piperazine in medicinal chemistry (Verma & Kumar, 2017).
Eigenschaften
IUPAC Name |
N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRQMDMOABSDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCN1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371282 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine | |
CAS RN |
496808-01-6 |
Source


|
| Record name | N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 496808-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














